4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride
Overview
Description
4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound with the molecular formula C7H13N3•HCl and a molecular weight of 175.66 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a pyrazole derivative followed by amination and subsequent hydrochloride salt formation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Researchers explore its potential as a scaffold for developing new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex organic compounds for various industrial purposes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine: This compound is similar but lacks the hydrochloride group, resulting in different solubility and reactivity properties.
2,5-Dimethyl-2H-pyrazol-3-ylamine: Another related compound with a simpler structure, used in similar research applications.
Uniqueness
4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and proteomics research where such properties are advantageous.
Properties
IUPAC Name |
4-ethyl-2,5-dimethylpyrazol-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-4-6-5(2)9-10(3)7(6)8;/h4,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDLYTCJNXQBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.